molecular formula C11H12ClN3 B1467444 4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1249793-03-0

4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole

Cat. No. B1467444
CAS RN: 1249793-03-0
M. Wt: 221.68 g/mol
InChI Key: WBUYIYXTFFVPAV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole, also known as CMPMT, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. CMPMT has been used as a starting material for the synthesis of various compounds, such as aryl-substituted triazoles, which have been found to have a variety of biological activities. In addition, CMPMT is a common starting material for the synthesis of other heterocyclic compounds, such as imidazoles and pyrimidines.

Scientific Research Applications

Synthesis and Characterization of Energetic Salts

Research has been conducted on the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving similar triazole compounds. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with these properties (Wang et al., 2007).

Antimicrobial Activities

Several studies have focused on synthesizing new 1,2,4-triazole derivatives to evaluate their antimicrobial activities. These derivatives have been found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Tuberculosis Inhibition

Research into the synthesis of 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives has been conducted, with some compounds tested for antibacterial activity against Mycobacterium species. These findings suggest potential applications in tuberculosis treatment (Wujec et al., 2008).

Corrosion Inhibition

Triazole derivatives have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media. Such studies highlight the potential of these compounds in protecting metals against corrosion, an important consideration in industrial applications (Lagrenée et al., 2002).

Fluorescent Behavior

The fluorescent properties of certain triazole regioisomers have been explored, indicating their potential use in materials science for the development of fluorescent materials (Kamalraj et al., 2008).

properties

IUPAC Name

4-(chloromethyl)-1-[(2-methylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUYIYXTFFVPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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